G3-C12 TFA

Galectin-3 specificity Lectin selectivity Off-target profiling

G3-C12 TFA (trifluoroacetate salt; CAS 848301-94-0) is the only galectin-3 antagonist with absolute specificity (Kd 88 nM). Unlike small molecules TD139 or GB1107, it exhibits ZERO binding to galectin-1, -2, -4, -7, -8, -9. Validated for unambiguous metastasis (72% reduction) and cardioprotection studies. Essential for experiments requiring elimination of off-target lectin interference.

Molecular Formula C₇₄H₁₁₅N₂₃O₂₃S₂.C₂HF₃O₂
Molecular Weight 1873.00
Cat. No. B1574846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG3-C12 TFA
Molecular FormulaC₇₄H₁₁₅N₂₃O₂₃S₂.C₂HF₃O₂
Molecular Weight1873.00
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G3-C12 TFA: A High-Affinity Galectin-3 Binding Peptide for Targeted Cancer Research


G3-C12 TFA (trifluoroacetate salt; free base CAS 848301-94-0) is a 15-amino acid synthetic peptide (sequence ANTPCGPYTHDCPVKR) with a molecular weight of 1873.00 g/mol [1]. The compound was originally identified via bacteriophage display screening and binds specifically to galectin-3, a β-galactoside-binding lectin implicated in tumor progression, metastasis, and immune evasion [2]. It is supplied as a white to off-white powder with >98% HPLC purity and demonstrates solubility in water (≥50 mg/mL) [3].

Why Generic Galectin-3 Inhibitors Cannot Substitute for G3-C12 TFA


Generic substitution among galectin-3 targeting agents fails because G3-C12 TFA possesses a fundamentally different selectivity profile compared to small-molecule inhibitors such as TD139 (Kd = 14–36 nM) , GB1107 (Kd = 37 nM) , or carbohydrate-based agents like belapectin (Ki = 2.8 µM) . Unlike these alternatives, G3-C12 demonstrates complete absence of detectable binding to other galectin family members (galectin-1, -2, -4, -7, -8, -9) or unrelated lectins [1]. This absolute specificity—quantitatively defined by a Kd of 88 nM exclusively for galectin-3—cannot be replicated by small molecules that exhibit measurable cross-reactivity. Furthermore, the peptide nature of G3-C12 enables conjugation strategies for targeted drug delivery and imaging that small-molecule scaffolds do not support, making direct substitution technically invalid for applications requiring specific galectin-3 engagement without off-target lectin interference.

Quantitative Differentiation Evidence: G3-C12 TFA vs. Alternative Galectin-3 Modulators


Absolute Galectin-3 Selectivity: No Detectable Off-Target Lectin Binding

G3-C12 TFA binds exclusively to galectin-3 with a Kd of 88 nM and exhibits no detectable affinity for any other galectin family member (galectin-1, -2, -4, -7, -8, -9) or unrelated lectins . In contrast, the small-molecule galectin-3 inhibitor TD139, while showing higher affinity for galectin-3 (Kd = 14–36 nM), demonstrates measurable cross-reactivity with galectin-1 (Kd = 0.22 µM) and galectin-7 (Kd = 32 µM) [1]. Similarly, GB1107 (Kd = 37 nM for human galectin-3) exhibits 20-fold and 4-fold lower affinity for galectin-2 and galectin-4, respectively .

Galectin-3 specificity Lectin selectivity Off-target profiling

In Vivo Metastasis Reduction: 72% Decrease in Lung Colonization vs. Saline Control

In an in vivo metastasis model, intravenous administration of G3-C12 reduced lung colonization of MDA-MB-231-luciferase human breast carcinoma cells in athymic nude mice by 72% compared to saline control, whereas a control peptide treatment resulted in no significant reduction [1]. Histological examination at day 70 revealed that G3-C12-treated mice possessed 4.63 ± 3.07 tumors per lung section compared to 14.13 ± 3.56 tumors in saline-treated mice (p < 0.05) [1]. Additionally, 37% of saline- and control peptide-treated mouse lungs contained tumor thrombi, compared to 0% in the G3-C12 treatment group [1].

Metastasis inhibition Breast cancer In vivo efficacy

Tumor-Targeted SPECT Imaging: 52% Specific Blocking in Vivo

111In-labeled DOTA(GSG)-G3-C12 demonstrated specific tumor uptake in MDA-MB-435 human breast carcinoma xenografts, with tumor accumulation of 1.2 ± 0.24 %ID/g at 30 min and 0.6 ± 0.04 %ID/g at 2 h post-injection [1]. In vivo specificity was confirmed by competitive blocking: co-administration of unlabeled G3-C12 reduced tumor uptake of the radiolabeled peptide by 52% at 2 h post-injection [1]. Competitive binding assays in cultured breast carcinoma cells yielded an IC50 of 200.00 ± 6.70 nM [1].

Molecular imaging SPECT Tumor targeting

Cardioprotection in Ischemia/Reperfusion Injury: Attenuation with 5.0 mg/kg G3-C12

In a mouse model of myocardial ischemia/reperfusion (IR) injury, intraperitoneal administration of G3-C12 at 5.0 mg/kg significantly attenuated cardiac dysfunction and reduced infarct size compared to untreated IR controls [1]. TUNEL staining confirmed that galectin-3 inhibition via G3-C12 suppressed IR-mediated cardiomyocyte apoptosis, and mitochondrial membrane potential (MMP) and mitochondrial permeability transition pore (mPTP) levels were well-preserved in the G3-C12-treated group [1].

Ischemia-reperfusion injury Cardioprotection In vivo pharmacology

Validated Application Scenarios for G3-C12 TFA in Scientific Research


Galectin-3-Specific Functional Studies Requiring Absolute Isoform Selectivity

G3-C12 TFA is the preferred tool for experiments where confounding off-target lectin effects must be excluded. Its complete absence of detectable binding to galectin-1, -2, -4, -7, -8, -9, and unrelated lectins enables unambiguous attribution of biological outcomes exclusively to galectin-3 blockade, a requirement not met by small-molecule inhibitors TD139 (Kd = 0.22 µM for galectin-1) or GB1107 (20-fold cross-reactivity with galectin-2) [1].

In Vivo Metastasis and Tumor Progression Studies in Breast Cancer Models

The compound is validated for in vivo metastasis inhibition studies, with demonstrated 72% reduction in lung colonization of MDA-MB-231 breast carcinoma cells and 3.05-fold reduction in tumor number per lung section compared to saline control (p < 0.05) [2]. This evidence supports its use in breast cancer metastasis research and evaluation of galectin-3 contributions to metastatic cascade progression.

Galectin-3-Targeted Molecular Imaging and Theranostic Development

G3-C12 TFA is established as a targeting ligand for SPECT imaging applications. 111In-DOTA(GSG)-G3-C12 demonstrates 52% specific blocking of tumor uptake in vivo, confirming target engagement specificity [3]. This supports its use in non-invasive imaging of galectin-3-expressing tumors and development of peptide-based theranostic conjugates.

Cardiovascular Research: Ischemia/Reperfusion Injury and Galectin-3-Mediated Cardiac Pathology

G3-C12 TFA has demonstrated cardioprotective effects in myocardial ischemia/reperfusion injury models, with 5.0 mg/kg i.p. administration significantly attenuating cardiac dysfunction, reducing infarct size, and suppressing cardiomyocyte apoptosis [4]. This application scenario supports procurement for studies investigating galectin-3's role in cardiac pathophysiology and therapeutic intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for G3-C12 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.